4-(Trifluoromethyl)benzothiophene-2-carbonitrile
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Description
4-(Trifluoromethyl)benzothiophene-2-carbonitrile is a chemical compound with the molecular formula C10H4F3NS . It is used for pharmaceutical testing .
Synthesis Analysis
Thiophene-based analogs, such as this compound, are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiophene ring with a trifluoromethyl group at the 4-position and a carbonitrile group at the 2-position .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 313.9±37.0 °C and a predicted density of 1.45±0.1 g/cm3 .Scientific Research Applications
Electrochemical Synthesis of Nanoparticles
The electrogenerated base-promoted synthesis of 4-aryl-5-benzoyl-2-hydroxy-6-(trifluoromethyl)-1,4-dihydropyridine-3-carbonitriles nanoparticles demonstrates an innovative approach in nanomaterial production. This method, involving the condensation of aromatic aldehydes, malononitrile, and 4,4,4-trifluoro-1-phenylbutane-1,3-dione, offers several advantages including high product yields, atom economy, environmentally friendly processes, and the elimination of the need for chromatographic separations (Goodarzi & Mirza, 2020).
Copper-catalyzed Thiolation Annulations
The copper-catalyzed double thiolation reaction of 1,4-dihalides with sulfides is an innovative method for synthesizing 2-trifluoromethyl benzothiophenes and benzothiazoles. The process involves the smooth thiolation annulation of 2-halo-1-(2-haloaryl)-3,3,3-trifluoropropylenes with Na2S under the presence of CuI, offering a pathway to produce these compounds in moderate to good yields (Li et al., 2010).
Facile Route to Benzothiophenes
A facile and general route to 3-((trifluoromethyl)thio)benzofurans and 3-((trifluoromethyl)thio)benzothiophenes has been reported, involving the reaction of trifluoromethanesulfanylamide with 1-methoxy-2-alkynylbenzenes or methyl(2-alkynylphenyl)sulfanes. This process, promoted by BiCl3, showcases broad functional group tolerance and represents a significant advancement in the synthesis of these compounds (Sheng et al., 2014).
Application in Organic Field-effect Transistors
The synthesis of coplanar benzo[1,2-b:4,5-b']bis[b]benzothiophenes for application in organic field-effect transistors highlights the importance of 4-(Trifluoromethyl)benzothiophene-2-carbonitrile in electronics. The solution processed devices incorporating these materials demonstrate hole mobility, indicating their potential in the field of organic electronics (Gao et al., 2008).
Properties
IUPAC Name |
4-(trifluoromethyl)-1-benzothiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3NS/c11-10(12,13)8-2-1-3-9-7(8)4-6(5-14)15-9/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHKANFCQRDJBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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